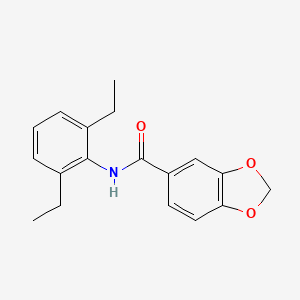![molecular formula C17H19ClN2S B5758644 N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea, also known as Diclazuril, is a thiourea derivative that has been used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 406.97 g/mol. Diclazuril has been shown to have potent activity against coccidian parasites, making it an important tool in the study of these organisms. In
作用機序
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not fully understood, but it is thought to act by inhibiting the development of coccidian parasites in the host animal. It is believed that N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea interferes with the formation of oocysts, the stage of the parasite life cycle that is responsible for transmission to other animals. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea may also affect the metabolism of the parasite, leading to reduced growth and replication.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to have minimal toxicity in animals and humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is metabolized in the liver and excreted in the urine and feces. It has been shown to have no significant effects on the hematological or biochemical parameters of animals treated with therapeutic doses.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is a useful tool for studying coccidian parasites in the laboratory. It is highly effective against a wide range of coccidian species and has minimal toxicity in animals. However, there are some limitations to its use. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against all coccidian species, and some strains may be resistant to its effects. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea is not effective against other types of parasites, so it cannot be used as a broad-spectrum anti-parasitic agent.
将来の方向性
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce the risk of resistance. Another area of research is the investigation of the mechanisms of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea and other drugs used to treat coccidiosis. This could lead to the development of new drugs that are more effective and have fewer side effects. Finally, there is a need for more research on the long-term effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea on animals and humans, particularly with regard to its potential impact on the immune system.
合成法
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea can be synthesized by reacting 4-chlorobenzylamine with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been extensively used in scientific research as a tool for studying coccidian parasites. Coccidia are a group of intracellular parasites that infect a wide range of animals, including livestock and humans. N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea has been shown to be effective against a number of different coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria necatrix. It has also been used to study the effects of coccidian infection on the immune system and to investigate the mechanisms of action of other drugs used to treat coccidiosis.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-12-4-3-5-16(13(12)2)20-17(21)19-11-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCBIATBUUDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5758563.png)
![N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5758574.png)
![3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5758582.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)

